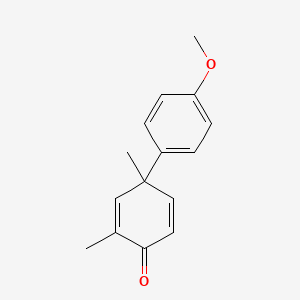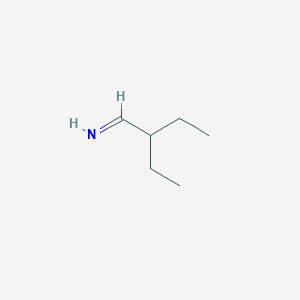
2-Ethylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from 2-ethylbutan-1-amine through the process of imine formation, where the amine reacts with an aldehyde or ketone, resulting in the elimination of water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutan-1-imine typically involves the reaction of 2-ethylbutan-1-amine with an aldehyde or ketone. The reaction is generally carried out in the presence of an acid catalyst to facilitate the formation of the imine. The process can be summarized as follows:
Nucleophilic Addition: The amine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.
Protonation of OH: The hydroxyl group is protonated, making it a better leaving group.
Removal of Water: Water is eliminated, forming the imine.
Deprotonation: The final imine product is formed through deprotonation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of acid catalysts, such as hydrochloric acid or sulfuric acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutan-1-imine undergoes various chemical reactions, including:
Hydrolysis: The imine can be hydrolyzed back to the corresponding amine and aldehyde or ketone in the presence of water and an acid catalyst.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts (e.g., hydrochloric acid) and water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: 2-Ethylbutan-1-
Properties
CAS No. |
62498-22-0 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-ethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-3-6(4-2)5-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KAKKRYLPCWIBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


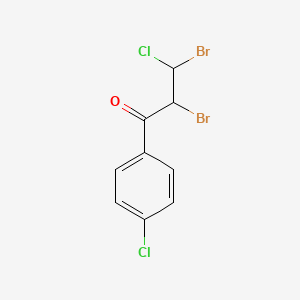
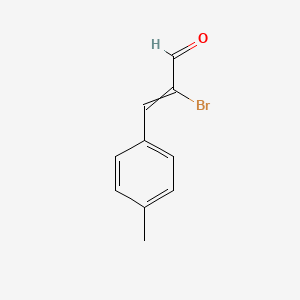
![N''-Benzyl-N,N'-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14527888.png)
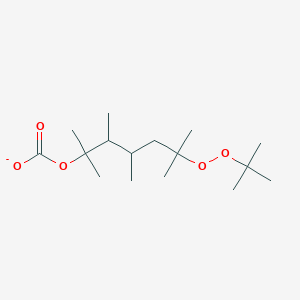
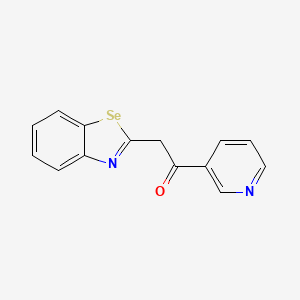
![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
![2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid](/img/structure/B14527914.png)
![2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl-](/img/structure/B14527916.png)
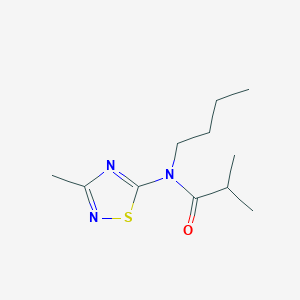
![1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one](/img/structure/B14527943.png)
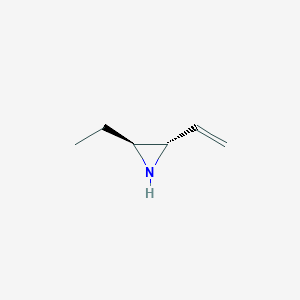
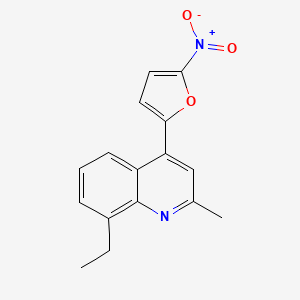
![Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate](/img/structure/B14527958.png)
